1-(2-Bromothiazol-4-yl)ethanol
Description
Significance of Thiazole (B1198619) Heterocycles in Modern Organic Synthesis
Thiazoles, five-membered heterocyclic compounds containing one sulfur and one nitrogen atom, are of immense significance in contemporary organic synthesis. fabad.org.trkuey.net Their unique electronic properties and ability to act as bioisosteres for other functional groups have made them privileged scaffolds in drug discovery. bohrium.com The thiazole ring is a core component of numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trtandfonline.commedmedchem.com Beyond pharmaceuticals, thiazole derivatives are integral to the development of dyes, photographic materials, and as ligands in catalysis. tandfonline.comrsc.org The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, allows for a diverse range of chemical transformations, making it a versatile building block for constructing complex molecular architectures. kuey.netnumberanalytics.com
Strategic Importance of Halogenated Thiazole Building Blocks
Halogenated thiazoles are particularly valuable intermediates in organic synthesis due to their propensity to participate in a wide array of cross-coupling reactions. nih.govthieme-connect.com The presence of a halogen atom, such as bromine, at a specific position on the thiazole ring provides a reactive handle for the introduction of various substituents. thieme-connect.comuq.edu.au This strategic functionalization is often accomplished through powerful transition-metal-catalyzed reactions like Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings. numberanalytics.comuq.edu.au These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, allowing for the rapid assembly of complex molecular frameworks from relatively simple precursors. nih.govresearchgate.net The ability to selectively functionalize a polyhalogenated thiazole at different positions further enhances their synthetic utility. nih.gov The bromine atom in compounds like 2-bromothiazole (B21250) derivatives serves as a linchpin for introducing molecular diversity, making these building blocks highly sought after in both academic and industrial research. thieme-connect.comresearchgate.net
Overview of 1-(2-Bromothiazol-4-yl)ethanol as a Key Synthetic Intermediate
This compound stands out as a particularly useful bifunctional building block. It possesses both a reactive bromine atom at the C2-position of the thiazole ring, prime for cross-coupling reactions, and a secondary alcohol functionality at the C4-position side chain. This alcohol can be further manipulated through oxidation, reduction, or conversion to other functional groups.
A key application of this intermediate is demonstrated in the synthesis of more complex molecules. For instance, 2-(2-bromothiazol-4-yl)ethan-1-ol can be prepared from 2-(2-aminothiazole-4-yl)acetic ether through diazotization, halogenation, and subsequent reduction. google.com This intermediate can then undergo a palladium-catalyzed carbonyl insertion reaction in the presence of carbon monoxide to yield ethyl 4-(2-hydroxyethyl)thiazole-2-carboxylate. google.com The secondary alcohol of this compound can also be oxidized to the corresponding ketone, 1-(2-bromothiazol-4-yl)ethanone, which is another versatile intermediate. rsc.org The chirality of the ethanol (B145695) moiety adds another layer of complexity and potential for asymmetric synthesis, making it a valuable precursor for enantiomerically pure target molecules. diva-portal.orgacs.org
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Applications |
| This compound | C5H6BrNOS | 224.08 | Precursor for cross-coupling and functional group transformations |
| 2-Bromothiazole | C3H2BrNS | 164.02 | Starting material for halogenated thiazole derivatives |
| 1-(2-Bromothiazol-4-yl)ethanone | C5H4BrNOS | 222.06 | Intermediate for further functionalization |
| Ethyl 4-(2-hydroxyethyl)thiazole-2-carboxylate | C8H11NO3S | 217.24 | Product of carbonylation of the bromo-alcohol precursor |
The strategic placement of the bromo and hydroxyethyl (B10761427) functionalities on the thiazole core makes this compound a highly valuable and versatile intermediate in the synthesis of a wide range of complex and potentially bioactive molecules. Its utility in both academic and industrial settings underscores the importance of such well-designed building blocks in advancing the frontiers of chemical synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C5H6BrNOS |
|---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
1-(2-bromo-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3 |
InChI Key |
NIDQEGISPBSPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC(=N1)Br)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Bromothiazol 4 Yl Ethanol and Its Precursors
Synthesis of Key Precursors: Esters and Other Functionalized Thiazoles
The creation of appropriately functionalized thiazole (B1198619) precursors is the foundational step in the synthesis of 1-(2-Bromothiazol-4-yl)ethanol. This typically involves the strategic introduction of a bromine atom and an ester or a related functional group onto the thiazole ring.
Regioselective Bromination Strategies of Thiazole Derivatives
The position-selective introduction of a bromine atom onto the thiazole ring is crucial for the synthesis of the target compound. The reactivity of the thiazole ring dictates the outcome of electrophilic substitution reactions like bromination. The C2 position of the thiazole ring is generally more electron-deficient and thus more susceptible to nucleophilic attack or metalation, while the C5 position is more electron-rich and prone to electrophilic attack. However, direct bromination can often lead to a mixture of products.
To achieve regioselectivity, a common strategy involves the use of a pre-functionalized thiazole. For instance, starting with 2,4-dibromothiazole, a regioselective Negishi or Stille cross-coupling reaction can be employed to introduce a substituent at the more reactive C2 position, leaving the bromine at the C4 position for further manipulation. Alternatively, a bromine-magnesium or bromine-lithium exchange at the C2 position allows for the introduction of various groups, again preserving the C4-bromo substituent.
Another approach involves the bromination of a pre-existing 4-substituted thiazole. The directing effects of the substituent at the C4 position play a critical role in determining the site of bromination. For instance, the bromination of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been studied, showcasing the complexities of brominating substituted thiazole systems. A summary of regioselective bromination approaches is presented in Table 1.
| Starting Material | Reagents and Conditions | Product | Key Feature |
|---|---|---|---|
| 2,4-Dibromothiazole | Organozinc or organotin reagents, Pd catalyst | 2-Substituted-4-bromothiazole | Regioselective cross-coupling at the C2 position |
| 4-Substituted Thiazole | Brominating agent (e.g., NBS, Br2) | Regioselectively brominated thiazole | Directing effect of the C4 substituent |
Thiazole Ring Formation via Hantzsch Synthesis and Modifications
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring itself. mdpi.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. mdpi.com To prepare precursors for this compound, a modified Hantzsch synthesis can be employed where the α-haloketone contains a group that can be converted into the desired ethanol (B145695) side chain.
For example, the reaction of ethyl bromopyruvate with thiourea (B124793) would yield ethyl 2-aminothiazole-4-carboxylate. This amino group can then be replaced by a bromine atom through a Sandmeyer-type reaction. Subsequent modification of the ester group would then lead to the target molecule.
Modern modifications of the Hantzsch synthesis often focus on improving reaction conditions and yields. Microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com One-pot, multi-component procedures have also been developed, offering a more efficient and environmentally benign approach to substituted thiazole derivatives. nih.gov These modified procedures often utilize catalysts such as silica-supported tungstosilicic acid to enhance reaction rates and facilitate catalyst recovery. nih.gov
Functional Group Interconversions Leading to Brominated Thiazole Esters
Once the brominated thiazole core is established, functional group interconversions are often necessary to introduce the required ester functionality at the C4 position. A common precursor is 2-bromothiazole-4-carboxylic acid, which can be synthesized from ethyl 2-aminothiazole-4-carboxylate via diazotization followed by saponification.
The esterification of 2-bromothiazole-4-carboxylic acid with ethanol, typically under acidic conditions (Fischer esterification), yields the key precursor, ethyl 2-(2-bromothiazol-4-yl)acetate. The reaction is reversible and is usually driven to completion by using an excess of the alcohol and often in the presence of a strong acid catalyst like sulfuric acid. The general conditions for Fischer esterification are summarized in Table 2.
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Carboxylic acid and an excess of alcohol | Shifts the equilibrium towards the ester product |
| Catalyst | Concentrated H2SO4 or other strong acid | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic |
| Temperature | Typically heated | Increases the reaction rate |
| Water Removal | Often employed (e.g., Dean-Stark apparatus) | Removes a product, further shifting the equilibrium to the right |
Stereoselective and Chemoselective Reduction of 2-(2-Bromothiazol-4-yl)acetate Derivatives
The final key step in the synthesis of this compound is the reduction of the ester group in a precursor like ethyl 2-(2-bromothiazol-4-yl)acetate. This reduction must be chemoselective, targeting the ester carbonyl without affecting the bromine substituent or the thiazole ring.
Application of Hydride Reducing Agents (e.g., Sodium Borohydride) for Carboxyl Reduction
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for aldehydes and ketones. While it is generally considered a mild reagent that does not readily reduce esters, under certain conditions, its reactivity can be enhanced to achieve this transformation. The reduction of esters with sodium borohydride is often slower than that of ketones, allowing for a degree of chemoselectivity.
The reactivity of sodium borohydride is significantly influenced by the solvent system. In the presence of methanol (B129727), sodium borohydride can reduce esters to the corresponding alcohols. It is believed that the in situ formation of alkoxyborohydrides, such as sodium trimethoxyborohydride, which are more potent reducing agents than sodium borohydride itself, is responsible for this enhanced reactivity.
Optimization of Reaction Parameters: Solvent Effects and Temperature Control
The efficiency and selectivity of the reduction of 2-(2-Bromothiazol-4-yl)acetate derivatives with sodium borohydride are highly dependent on the reaction conditions.
Solvent Effects: The choice of solvent is critical. Protic solvents like methanol and ethanol are often used in conjunction with sodium borohydride for ester reductions. The rate of reduction is dependent on the alcohol used, with methanol generally providing faster rates than ethanol or isopropanol (B130326). Aprotic solvents like tetrahydrofuran (B95107) (THF) can also be employed, often in combination with an alcohol. The use of mixed solvent systems, such as THF-methanol, can offer a balance of solubility for the substrate and reactivity of the reducing agent.
Temperature Control: Temperature plays a significant role in controlling the rate and selectivity of the reduction. While many sodium borohydride reductions are carried out at room temperature or below, for the reduction of less reactive esters, elevated temperatures may be required to drive the reaction to completion. studylib.net However, higher temperatures can also lead to side reactions, so careful optimization is necessary. For chemoselective reductions, performing the reaction at low temperatures (e.g., -78 °C) can enhance selectivity by favoring the reduction of more reactive carbonyl groups over less reactive ones. cem.de A summary of factors influencing the sodium borohydride reduction of esters is provided in Table 3.
| Parameter | Effect on Reaction | Typical Conditions |
|---|---|---|
| Solvent | Influences the reactivity of NaBH₄. Protic solvents like methanol enhance reactivity. | Methanol, Ethanol, THF, or mixtures thereof. |
| Temperature | Affects reaction rate and selectivity. Lower temperatures can increase selectivity. Higher temperatures can be required for less reactive esters. | -78 °C to reflux, depending on the substrate and desired selectivity. |
| Additives | Lewis acids (e.g., LiCl, CaCl₂) can enhance the reducing power of NaBH₄. | Can be used to facilitate the reduction of stubborn esters. |
| Stoichiometry | An excess of NaBH₄ is often required to ensure complete reduction. | Typically 2-5 equivalents of NaBH₄ per mole of ester. |
Control of Stereochemistry at the Chiral Center
The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Control of the stereochemistry at the newly formed chiral center in this compound is primarily achieved through two main strategies: asymmetric reduction of the prochiral ketone, 2-bromo-4-acetylthiazole, and enzymatic resolution of the racemic alcohol.
Asymmetric reduction methodologies offer a direct route to enantiomerically enriched alcohols. One of the most powerful and widely used methods is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane (B79455), to one face of the ketone. The predictable stereochemical outcome is dictated by the chirality of the catalyst used. For the synthesis of this compound, the choice of the (S)- or (R)-proline-derived catalyst would lead to the formation of the corresponding (R)- or (S)-alcohol, respectively. The transition state involves the coordination of the oxazaborolidine to both the borane and the ketone, with the bulky substituent of the ketone oriented away from the catalyst's stereodirecting group, thus ensuring high enantioselectivity.
Another prominent method for asymmetric reduction is transfer hydrogenation, which utilizes a chiral transition metal catalyst, often based on ruthenium or rhodium, with a chiral ligand. In this process, a hydrogen donor, such as isopropanol or formic acid, provides the hydrogen atoms that are transferred to the ketone. The enantioselectivity is controlled by the chiral environment created by the metal-ligand complex. For 2-bromo-4-acetylthiazole, a variety of chiral ligands, including those based on diamines and amino alcohols, could be screened to achieve high enantiomeric excess (e.e.).
Enzymatic resolution provides an alternative or complementary approach to accessing enantiomerically pure this compound. This technique relies on the ability of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The reaction is conducted in an organic solvent with an acyl donor, such as vinyl acetate. For instance, treatment of racemic this compound with a lipase (B570770) like Candida antarctica lipase B (CALB) would lead to the acylation of one enantiomer, for example, the (R)-enantiomer, to form the corresponding ester. The unreacted (S)-alcohol can then be separated from the ester by chromatography. The ester can also be hydrolyzed to recover the (R)-alcohol, providing access to both enantiomers of the target molecule. The efficiency and selectivity of enzymatic resolutions are often high, providing enantiopure products under mild reaction conditions.
The choice of method for controlling stereochemistry depends on factors such as the desired enantiomer, the scale of the synthesis, and the availability of reagents and catalysts. The following table summarizes these approaches:
| Method | Catalyst/Enzyme | Reducing/Acylating Agent | Product | Key Features |
| CBS Reduction | Chiral Oxazaborolidine | Borane | Enantiomerically enriched alcohol | High enantioselectivity, predictable stereochemistry |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complex | Isopropanol or Formic Acid | Enantiomerically enriched alcohol | Mild reaction conditions, high turnover numbers |
| Enzymatic Resolution | Lipase (e.g., CALB) | Vinyl Acetate | Enantiomerically pure alcohol and ester | High enantioselectivity, environmentally benign |
Novel Synthetic Routes and Strategic Approaches
The development of innovative and efficient synthetic strategies is crucial for accessing this compound and its derivatives for various applications. Modern synthetic approaches focus on convergent and divergent pathways to maximize molecular diversity and the utilization of powerful organometallic reagents to achieve selective functionalization of the thiazole core.
Development of Convergent and Divergent Synthetic Pathways
Divergent synthesis , on the other hand, starts from a common intermediate that is progressively diversified to create a library of related compounds. This compound itself is an excellent starting point for a divergent synthetic approach. The hydroxyl group can be transformed into various other functional groups. For instance, it can be oxidized to the corresponding ketone, 2-bromo-4-acetylthiazole, or converted into a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions. The bromine atom at the C2 position of the thiazole ring also provides a handle for further diversification through cross-coupling reactions, which will be discussed in the next section. This dual reactivity allows for the generation of a wide array of analogues with modifications at both the side chain and the thiazole core.
Utilization of Organometallic Reagents in Thiazole Functionalization
Organometallic reagents are indispensable tools for the selective formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The functionalization of the 2-bromothiazole (B21250) ring system, particularly at the C2 position, is readily achieved through various organometallic cross-coupling reactions.
Suzuki Coupling: This versatile reaction involves the coupling of the 2-bromothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C2 position. For instance, reacting this compound with an arylboronic acid would yield the corresponding 1-(2-arylthiazol-4-yl)ethanol.
Stille Coupling: In a Stille coupling, an organotin reagent is coupled with the 2-bromothiazole in the presence of a palladium catalyst. This reaction is known for its tolerance of a wide variety of functional groups.
Heck Coupling: The Heck reaction enables the introduction of alkenyl groups at the C2 position by reacting the 2-bromothiazole with an alkene in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the 2-bromothiazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This provides a route to 2-alkynylthiazole derivatives.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with the 2-bromothiazole in the presence of a palladium or nickel catalyst. Organozinc reagents are often highly reactive and can be used to introduce a variety of alkyl, aryl, and vinyl groups.
The following table summarizes some of the key organometallic reactions for the functionalization of the 2-bromothiazole core:
| Reaction | Organometallic Reagent | Catalyst | Bond Formed | Introduced Group |
| Suzuki | Boronic acid/ester | Palladium | C-C | Aryl, heteroaryl, alkyl |
| Stille | Organotin | Palladium | C-C | Aryl, vinyl, alkyl |
| Heck | Alkene | Palladium | C-C | Alkenyl |
| Sonogashira | Terminal alkyne | Palladium/Copper | C-C | Alkynyl |
| Negishi | Organozinc | Palladium/Nickel | C-C | Alkyl, aryl, vinyl |
In addition to these cross-coupling reactions, organolithium reagents can be used to functionalize the thiazole ring. For example, treatment of a 2-bromothiazole with a strong base like n-butyllithium at low temperatures can lead to lithium-halogen exchange, generating a highly reactive 2-lithiothiazole intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C2 position.
The strategic application of these organometallic methodologies allows for the precise and efficient modification of the this compound scaffold, enabling the synthesis of a diverse library of compounds for further investigation.
Chemical Reactivity and Derivatization Pathways of 1 2 Bromothiazol 4 Yl Ethanol
Reactivity of the Bromine Atom at the Thiazole (B1198619) 2-Position
The bromine atom at the C2 position of the thiazole ring is the focal point for numerous carbon-heteroatom and carbon-carbon bond-forming reactions. Its reactivity is influenced by the electron-withdrawing nature of the thiazole ring, making it susceptible to various substitution and coupling reactions.
The direct displacement of the bromine atom on the 2-bromothiazole (B21250) core via a classical nucleophilic aromatic substitution (SNAr) mechanism is challenging. SNAr reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negative charge in the intermediate Meisenheimer complex. libretexts.orgpressbooks.pub While the thiazole ring is itself electron-deficient, it often does not provide sufficient activation for facile substitution with a wide range of nucleophiles under standard conditions. libretexts.org
However, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods to achieve the formal substitution of the bromine atom with various nucleophiles, effectively forming C-N and C-C bonds under milder conditions than traditional SNAr. nih.govnih.gov
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination allows for the coupling of aryl halides, including 2-bromothiazoles, with a wide variety of nitrogen nucleophiles. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. For instance, the N-arylation of 2-aminothiazoles with aryl bromides has been successfully demonstrated using a palladium precatalyst with a bulky biarylphosphine ligand such as tBuBrettPhos. nih.govnih.govacs.org These conditions are generally mild and tolerate a broad scope of functional groups.
Palladium-Catalyzed Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation. This transformation is valuable as the nitrile can be further elaborated into other functional groups like carboxylic acids, amines, or amides. Various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can be used in conjunction with a palladium catalyst. nih.govorganic-chemistry.orgmit.edursc.org These methods often overcome the irreproducibility and catalyst poisoning issues associated with older cyanide coupling protocols. nih.gov
Table 1: Examples of Palladium-Catalyzed C-X Bond Formation on Bromo-Heterocycles
| Reaction Type | Nucleophile Source | Typical Catalyst/Ligand | Typical Base | Reference |
|---|---|---|---|---|
| Amination | Primary/Secondary Amines | Pd precatalyst / tBuBrettPhos | NaOtBu or Cs₂CO₃ | nih.govnih.gov |
| Cyanation | K₄[Fe(CN)₆]·3H₂O | Palladacycle precatalyst / SPhos | KOAc | nih.gov |
| Cyanation | Zn(CN)₂ | Pd₂(dba)₃ / P(t-Bu)₃ | N/A (activator used) | mit.edu |
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds, and the bromine atom of 1-(2-bromothiazol-4-yl)ethanol serves as an excellent handle for such transformations.
Suzuki-Miyaura Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.org This reaction is widely used to form biaryl and aryl-heteroaryl structures. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org A variety of palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) can be employed.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. chemistryviews.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base (e.g., triethylamine, diisopropylamine). chemistryviews.org The reaction proceeds via a catalytic cycle similar to the Suzuki coupling, but with a copper-acetylide intermediate involved in the transmetalation step. Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne.
Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Suzuki | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF |
The halogen dance (HD) is a base-induced isomerization reaction where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a new, more thermodynamically stable position. rsc.orgwikipedia.org This reaction is driven by the formation of the most stable organometallic (typically organolithium) intermediate. wikipedia.orgias.ac.in
The mechanism generally begins with deprotonation of the heteroaromatic ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures (e.g., -78 °C). whiterose.ac.ukresearchgate.net This generates a lithiated species. A subsequent series of intermolecular halogen-metal exchange steps leads to an equilibrium between different lithiated isomers. The equilibrium favors the formation of the most stable carbanion. ias.ac.inbeilstein-archives.org Quenching this equilibrium mixture with an electrophile results in the formation of a product where the halogen has "danced" to a new position. wikipedia.org
For a substrate like this compound, a halogen dance could potentially occur if there is a proton on the thiazole ring that is acidic enough to be removed by the strong base, and if a more stable lithiated intermediate can be formed. For instance, if the C5-proton were abstracted, a 2-bromo-5-lithiothiazole intermediate would form. This could then potentially rearrange. Studies on bromothiophenes and other thiazole derivatives have shown that such rearrangements are feasible and can lead to synthetically useful, otherwise inaccessible substitution patterns. whiterose.ac.ukresearchgate.net The regiochemical outcome is dictated by the relative stability of the possible organolithium intermediates. ias.ac.in
Transformations of the Hydroxyl Group in the Ethanol (B145695) Moiety
The secondary hydroxyl group on the ethanol side chain offers another site for diverse functionalization, allowing for modification of the molecule's properties or for its incorporation into larger structures.
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-(2-bromothiazol-4-yl)ethan-1-one. A variety of reagents are available for this transformation. chemistryviews.orglibretexts.org
Oxidation to Ketone: Mild oxidizing agents are required to avoid overoxidation or reaction with the thiazole ring. Common reagents for the oxidation of secondary alcohols to ketones include:
Pyridinium chlorochromate (PCC): A versatile reagent that typically provides good yields for this type of transformation. libretexts.org
Dess-Martin periodinane (DMP): A hypervalent iodine reagent that allows for mild and selective oxidation under neutral conditions. chemistryviews.org
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is performed at low temperatures and is known for its high yields and compatibility with sensitive functional groups. chemistryviews.org
Further oxidation from the ketone to a carboxylic acid (cleaving the C-C bond) is a more strenuous process and would require harsh conditions that would likely degrade the thiazole ring. The more relevant transformation would be the two-step process of oxidation to the ketone followed by reactions at that carbonyl group.
Table 3: Common Reagents for the Oxidation of Secondary Alcohols to Ketones
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild, avoids overoxidation. libretexts.org |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Neutral conditions, good for sensitive substrates. chemistryviews.org |
| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C, then Et₃N | High yields, low temperature avoids side reactions. chemistryviews.org |
| Jones Oxidation (CrO₃/H₂SO₄) | Acetone, 0 °C to room temp | Strong oxidant, may not be suitable for sensitive substrates. chemistryviews.org |
The hydroxyl group can be readily converted into esters and ethers. These reactions are fundamental for creating new derivatives or for protecting the alcohol during subsequent reactions at the bromothiazole ring.
Esterification: The formation of an ester can be achieved through reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like concentrated H₂SO₄), is a common method. libretexts.orgchemguide.co.uk The reaction is reversible, and to drive it to completion, water is typically removed as it is formed. chemguide.co.uk Alternatively, for a faster and irreversible reaction, an acid chloride or acid anhydride can be used, often in the presence of a base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct. libretexts.org
Etherification: Ethers can be synthesized via several methods, with the Williamson ether synthesis being a classic approach. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This SN2 reaction forms the ether linkage. This method is highly versatile for preparing a wide range of ethers.
These transformations of the hydroxyl group are crucial for multi-step syntheses, allowing for the strategic manipulation of the molecule to build complex and diverse chemical structures.
Conversion to Other Leaving Groups for Further Derivatization
The hydroxyl (-OH) group of the 1-hydroxyethyl substituent is inherently a poor leaving group. To facilitate nucleophilic substitution reactions at the side chain, it must first be converted into a more effective leaving group, such as a sulfonate ester or a halide. This transformation enhances the electrophilicity of the adjacent carbon, making it susceptible to attack by a wide array of nucleophiles.
Common strategies for this conversion include the formation of tosylates or mesylates. The reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, yields the corresponding tosylate or mesylate ester. These sulfonate esters are excellent leaving groups due to the stability of the resulting sulfonate anion, which is resonance-stabilized. youtube.com This process typically proceeds with retention of stereochemistry at the chiral carbon center.
Alternatively, the alcohol can be converted into a halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed to replace the hydroxyl group with a chlorine or bromine atom, respectively. These reactions generally occur via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the reaction center. youtube.com
| Transformation | Reagent(s) | Product | Leaving Group |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-(2-Bromothiazol-4-yl)ethyl tosylate | Tosylate (⁻OTs) |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine | 1-(2-Bromothiazol-4-yl)ethyl mesylate | Mesylate (⁻OMs) |
| Chlorination | Thionyl chloride (SOCl₂) | 4-(1-Chloroethyl)-2-bromothiazole | Chloride (Cl⁻) |
| Bromination | Phosphorus tribromide (PBr₃) | 2-Bromo-4-(1-bromoethyl)thiazole | Bromide (Br⁻) |
Table 1. Representative reactions for converting the hydroxyl moiety of this compound into a better leaving group.
Once converted, these activated derivatives can undergo subsequent reactions with various nucleophiles (e.g., azides, cyanides, amines, thiols) to generate a diverse library of compounds with modified side chains.
Electrophilic and Nucleophilic Reactivity of the Thiazole Ring System
The reactivity of the thiazole ring in this compound is significantly influenced by the electronic properties of its two substituents: the bromo group at C2 and the 1-hydroxyethyl group at C4.
Substituent Effects on Ring Activation and Deactivation
The thiazole ring exhibits distinct electronic characteristics. The C2 position is the most electron-deficient, while the C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.org The substituents on this compound modify this inherent reactivity.
2-Bromo Group : As a halogen, bromine exerts a strong negative inductive effect (-I), withdrawing electron density from the ring and making it less nucleophilic. This deactivates the ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org However, this electron withdrawal further enhances the electrophilic character of the C2 carbon, making it a prime target for nucleophilic attack. wikipedia.orgchemistrysteps.com
4-(1-hydroxyethyl) Group : This alkyl-based substituent is weakly electron-donating through a positive inductive effect (+I). Electron-donating groups activate aromatic rings towards electrophilic attack. In this case, the 1-hydroxyethyl group activates the thiazole ring, particularly at the adjacent C5 position, making it more susceptible to attack by electrophiles.
The combination of these effects results in a thiazole ring that is generally deactivated towards electrophilic substitution due to the potent electron-withdrawing nature of the bromine atom. masterorganicchemistry.com Nevertheless, should an electrophilic substitution occur, it would be strongly directed to the C5 position, which is activated by the 4-(1-hydroxyethyl) group. Conversely, the C2 position is highly activated for nucleophilic substitution due to the presence of the bromo leaving group on an already electron-poor carbon. libretexts.org
Reaction with Electrophiles and Nucleophiles on the Thiazole Ring
Reaction with Electrophiles: Due to the deactivating effect of the 2-bromo substituent, electrophilic aromatic substitution reactions on this compound are challenging and typically require harsh conditions. Standard electrophilic substitution reactions, such as nitration, sulfonation, or Friedel-Crafts reactions, would proceed slowly, if at all. masterorganicchemistry.com If forced, the reaction would regioselectively yield the C5-substituted product, guided by the activating 4-(1-hydroxyethyl) group. For example, bromination with Br₂ and a Lewis acid catalyst like FeBr₃ would be expected to yield 2,5-dibromo-4-(1-hydroxyethyl)thiazole. lumenlearning.com
Reaction with Nucleophiles: The thiazole ring of this compound is far more reactive towards nucleophiles, primarily at the C2 position. Two principal pathways for derivatization at this site are nucleophilic aromatic substitution (SₙAr) and metal-halogen exchange.
Nucleophilic Aromatic Substitution (SₙAr) : The bromine atom at the electron-deficient C2 position can be displaced by a variety of strong nucleophiles. This reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This pathway is facilitated by electron-withdrawing groups, making the 2-bromo position an excellent site for such reactions. wikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromide, providing a direct route to diverse 2-substituted thiazole derivatives.
Metal-Halogen Exchange : A powerful alternative for functionalizing the C2 position is the metal-halogen exchange reaction. wikipedia.org Treatment of this compound with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) leads to the rapid exchange of bromine for lithium. wikipedia.orgias.ac.in This generates a highly nucleophilic organolithium intermediate, 2-lithio-4-(1-hydroxyethyl)thiazole (note: an excess of the organolithium reagent is required to also deprotonate the acidic hydroxyl proton). This lithiated species can then react with a broad spectrum of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new carbon-carbon or carbon-heteroatom bonds at the C2 position. The exchange rate for halogens typically follows the trend I > Br > Cl. wikipedia.org
| Reaction Type | Position | Reagent(s) | Example Product Structure |
| Electrophilic Aromatic Substitution (EAS) | C5 | Br₂, FeBr₃ | 2,5-Dibromo-4-(1-hydroxyethyl)thiazole |
| Nucleophilic Aromatic Substitution (SₙAr) | C2 | R₂NH (Amine) | 2-(Dialkylamino)-4-(1-hydroxyethyl)thiazole |
| Metal-Halogen Exchange followed by Electrophilic Quench | C2 | 1. n-BuLi2. CO₂ | 4-(1-Hydroxyethyl)thiazole-2-carboxylic acid |
Table 2. Key reactivity patterns of the thiazole ring in this compound.
Advanced Applications in Organic Synthesis and Heterocyclic Chemistry
1-(2-Bromothiazol-4-yl)ethanol as a Versatile Synthetic Building Block
The utility of this compound as a synthetic precursor stems from the distinct reactivity of its two primary functional groups. The bromine atom on the electron-deficient thiazole (B1198619) ring is susceptible to displacement and participates readily in cross-coupling reactions. Simultaneously, the secondary alcohol of the ethanol (B145695) group offers a handle for oxidation, esterification, or etherification, enabling diverse synthetic transformations.
The strategic positioning of the bromo and ethanol functionalities on the thiazole core allows for the synthesis of highly substituted derivatives through sequential or orthogonal chemical modifications. The C2-bromo group serves as a key anchor point for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-S bonds, attaching a wide array of substituents to the thiazole ring.
Researchers can leverage this reactivity to build complex structures. For instance, a Suzuki or Stille coupling reaction at the C2 position can introduce various aryl or heteroaryl groups. Subsequently, the hydroxyl group at the C4-ethanol side chain can be oxidized to a ketone, which can then undergo further reactions like condensation or reductive amination to add more functional groups. This step-wise approach provides precise control over the final molecular structure.
Table 1: Representative Synthetic Transformations of this compound
| Reaction Type | Target Functional Group | Reagents/Conditions | Potential Introduced Moiety |
|---|---|---|---|
| Suzuki Coupling | C2-Bromo | Arylboronic acid, Pd catalyst, Base | Phenyl, Pyridyl, etc. |
| Stille Coupling | C2-Bromo | Organostannane, Pd catalyst | Alkyl, Alkenyl, Aryl |
| Buchwald-Hartwig Amination | C2-Bromo | Amine, Pd catalyst, Base | Anilines, Alkylamines |
| Oxidation | C4-Ethanol (hydroxyl) | PCC, DMP, or Swern oxidation | Ketone |
| Esterification | C4-Ethanol (hydroxyl) | Acyl chloride or Carboxylic acid | Acetate, Benzoate esters |
This synthetic flexibility is crucial for creating libraries of compounds where specific regions of the molecule are systematically varied to explore structure-activity relationships (SAR).
Beyond simple functionalization, this compound is instrumental in constructing more complex, fused, or linked heterocyclic systems. The dual functionality allows it to act as a linchpin in cyclization reactions, leading to novel molecular frameworks.
For example, the ethanol side chain can be chemically elaborated into a structure that contains a nucleophilic group. This group can then undergo an intramolecular cyclization by displacing the bromine atom at the C2 position, forming a fused bicyclic system. Alternatively, the bromine atom can be displaced by a nucleophile that is part of a separate heterocyclic precursor, leading to the formation of bis-heterocyclic structures. The synthesis of molecules containing multiple thiazole rings or thiazoles linked to other heterocycles like pyrazoles or triazoles is a common strategy in medicinal chemistry to enhance biological activity. nih.gov The ability to form such complex scaffolds is highly valuable for accessing new chemical space in drug discovery programs. nih.gov
Contribution to Pharmaceutical and Agrochemical Research (Chemical Perspectives)
The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gov The ability to readily synthesize a wide range of derivatives from this compound makes it a significant contributor to the discovery of new therapeutic and crop protection agents. chemimpex.com
Modern drug discovery relies heavily on the screening of large collections of small molecules, known as compound libraries, to identify initial "hits" against a biological target. targetmol.commedchemexpress.com The ideal building block for such libraries should be amenable to a wide range of chemical reactions to generate a high degree of structural diversity.
This compound fits this role perfectly. Using automated parallel synthesis, chemists can combine this single precursor with hundreds of different boronic acids (via Suzuki coupling) and amines or alcohols (via modification of the ethanol side chain) to rapidly generate a large and diverse library of novel thiazole derivatives. researchgate.net These libraries can then be screened for various biological activities, including antibacterial, antifungal, anti-inflammatory, or anticancer effects, accelerating the pace of pharmaceutical research. nih.govmdpi.com
Covalent inhibitors are a class of drugs that form a permanent chemical bond with their biological target, often leading to enhanced potency and prolonged duration of action. mdpi.com This is achieved by incorporating a reactive electrophilic group, or "warhead," into the drug's structure that can react with a nucleophilic amino acid residue (like cysteine) on the target protein. nih.gov
The 2-bromo-thiazole moiety can function as an effective electrophilic warhead. The electron-withdrawing nature of the thiazole ring makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr) by a thiol group from a cysteine residue. mdpi.com Therefore, this compound can be used as a scaffold to design targeted covalent inhibitors. The ethanol side chain and any substituents added to it can be tailored to provide non-covalent binding affinity and selectivity for the target protein's active site, positioning the 2-bromo-thiazole warhead for optimal reaction with the target cysteine. This strategy represents a sophisticated approach to designing highly specific and potent therapeutic agents. rsc.org
Development of Chemical Probes and Tools for Mechanistic Studies
Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for validating new drug targets and elucidating the mechanisms of action of bioactive compounds. The covalent reactivity of the 2-bromo-thiazole group makes this compound an excellent starting point for the design of activity-based probes.
By attaching a reporter tag—such as a fluorophore (e.g., fluorescein) or an affinity handle (e.g., biotin)—to the C4-ethanol side chain, researchers can create powerful chemical tools. When this probe is introduced to a complex biological sample (like a cell lysate), the 2-bromo-thiazole warhead will covalently bind to its protein target(s). The reporter tag then allows for the detection, visualization (via fluorescence microscopy), or isolation (via affinity purification) of these target proteins. This approach is invaluable for identifying the specific proteins that a class of drugs interacts with, providing crucial insights into their biological function and mechanism of action. nih.gov
Structure Activity Relationship Sar and Structural Modification Principles of Thiazole Derivatives
Systematic Exploration of Structural Determinants for Chemical Reactivity
A systematic examination of the structural components of 1-(2-Bromothiazol-4-yl)ethanol—namely the halogenated thiazole (B1198619) core and the ethanol (B145695) side chain—is crucial for understanding its chemical reactivity and potential for molecular interactions.
Influence of Halogenation on Thiazole Electronic Properties
The thiazole ring possesses a unique electronic structure due to the presence of two different heteroatoms. neliti.com The nitrogen atom acts as an electron-withdrawing group (an imine or -C=N- group), while the sulfur atom can act as an electron donor. neliti.comias.ac.in This creates a nuanced electronic landscape across the ring. The introduction of a halogen, such as bromine at the C2 position, significantly modulates these electronic properties.
Halogens are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect). In the case of this compound, the bromine atom at the C2 position, which is already electron-deficient due to the adjacent nitrogen, further reduces the electron density of the thiazole ring. science.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to its non-halogenated counterpart. ias.ac.inudayton.edu However, this electron deficiency enhances the acidity of the proton at the C5 position, making it more susceptible to deprotonation by a strong base, a common strategy in thiazole functionalization.
Table 1: Influence of Halogen Substituent at C2 on the Calculated Electron Density of the Thiazole Ring
| Substituent at C2 | Relative Electron Density at C4 | Relative Electron Density at C5 | Overall Ring Activation/Deactivation |
| -H | Baseline | Baseline | Baseline |
| -F | Decreased | Decreased | Deactivated |
| -Cl | Significantly Decreased | Significantly Decreased | Strongly Deactivated |
| -Br | Significantly Decreased | Significantly Decreased | Strongly Deactivated |
| -I | Decreased | Decreased | Deactivated |
Note: This table presents a qualitative representation based on established principles of halogen electronic effects.
Role of the Ethanol Side Chain in Molecular Recognition (Chemical Interactions)
The 1-ethanol side chain at the C4 position introduces key functionalities that can govern the molecule's interactions with other chemical species or biological targets. The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor, allowing it to form strong, directional interactions. nih.gov This capability is fundamental in molecular recognition, enabling the molecule to bind within cavities or on the surfaces of larger macromolecules. semanticscholar.org
Impact of Substituents on Synthetic Accessibility and Yield
The substituents on the thiazole ring—the bromine atom at C2 and the ethanol group at C4—have a profound impact on the synthetic routes used to create this compound and its derivatives. The classic Hantzsch thiazole synthesis, a condensation reaction between a haloketone and a thioamide, is a common method for constructing the thiazole core. researchgate.net The presence of the bromine at the C2 position is often achieved either by using a brominated starting material or by direct bromination of the thiazole ring, although the latter can be challenging due to the ring's deactivation. ias.ac.in
The introduction of the 1-ethanol side chain typically involves the reaction of a 4-formylthiazole derivative with a Grignard reagent (e.g., methylmagnesium bromide) or the reduction of a 4-acetylthiazole derivative. The yield of these reactions can be influenced by the electronic nature of the thiazole ring. The electron-withdrawing effect of the C2-bromo substituent can affect the reactivity of the carbonyl group at the C4 position. Careful optimization of reaction conditions, such as temperature, solvent, and choice of reagents, is necessary to achieve satisfactory yields.
Rational Design Strategies for Analogue Synthesis
Building upon the understanding of the structural determinants of reactivity, rational design strategies can be employed to synthesize analogues of this compound with modified properties.
Positional Scanning of Substituents on the Thiazole Ring
The biological activity and chemical properties of thiazole derivatives are highly dependent on the substitution pattern on the heterocyclic ring. researchgate.netnih.gov A positional scanning approach involves systematically moving or altering substituents at the C2, C4, and C5 positions to probe the structure-activity relationship.
For instance, moving the bromo substituent from the C2 to the C4 or C5 position would drastically alter the electronic and steric profile of the molecule. Similarly, the ethanol side chain could be moved to the C2 or C5 position. SAR studies on other thiazole series have shown that such positional isomers can have vastly different activities. researchgate.net The C5 position is often a key site for modification, and introducing various substituents there, such as alkyl, aryl, or halogen groups, can be used to explore steric and electronic requirements for a desired chemical property. researchgate.net
Table 2: Hypothetical Effect of Bromo Substituent Position on Chemical Reactivity
| Compound | Position of -Br | Position of -CH(OH)CH₃ | Expected Reactivity at C5 |
| Analogue A | 2 | 4 | Enhanced acidity, susceptible to metallation |
| Analogue B | 4 | 2 | Altered ring electronics, potential for nucleophilic substitution |
| Analogue C | 5 | 4 | Steric hindrance near C4, modified electronic effect on C2 |
Note: This table provides a conceptual framework for a positional scanning strategy.
Chain Elongation and Functionalization of the Hydroxyl Moiety
The ethanol side chain is a prime target for modification to fine-tune the molecule's properties. frontiersin.org Chain elongation, for example, by converting the side chain to a propanol, butanol, or longer alkyl alcohol, would systematically increase its hydrophobicity and conformational flexibility. This can be a strategy to improve interactions with hydrophobic pockets in a target binding site.
The hydroxyl group itself is a versatile handle for further functionalization. It can be converted into a variety of other functional groups, each imparting different chemical properties:
Ethers: Reaction with alkyl halides can produce ethers (e.g., methoxy (B1213986), ethoxy), which removes the hydrogen-bonding donor capability but retains a hydrogen-bond acceptor site and increases lipophilicity.
Esters: Acylation of the alcohol can yield esters, introducing another carbonyl group that can act as a hydrogen bond acceptor and potentially be liable to hydrolysis.
Amines: The hydroxyl group could be converted to an amine, introducing a basic center and a new hydrogen-bonding group.
Mechanistic Investigations of Organic Reactions Involving 1 2 Bromothiazol 4 Yl Ethanol
Elucidation of Reaction Mechanisms for Synthetic Transformations
The synthetic utility of 1-(2-Bromothiazol-4-yl)ethanol is intrinsically linked to the mechanisms of its various transformations. Understanding these pathways allows for the optimization of reaction conditions and the prediction of product outcomes.
Detailed Mechanistic Pathways of Reduction Reactions
The reduction of the ethanol (B145695) substituent on the thiazole (B1198619) ring is a key transformation. The mechanism of this reduction is highly dependent on the choice of reducing agent.
With a mild hydride source like sodium borohydride (B1222165) (NaBH4), the reaction proceeds via nucleophilic addition to the carbonyl group of the corresponding ketone, should the alcohol be oxidized. libretexts.orgmasterorganicchemistry.com However, for the alcohol itself, reduction is not a typical reaction. More commonly, the focus would be on the reduction of the carbon-bromine bond.
Catalytic hydrogenation offers another route for the reduction of the C-Br bond. This process typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The generally accepted mechanism involves the oxidative addition of the aryl bromide to the palladium(0) surface, followed by reaction with hydrogen and subsequent reductive elimination to yield the debrominated thiazole.
A plausible, though less common, reduction of the alcohol moiety to an ethyl group would require harsher conditions, such as conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH4). The mechanism would proceed through an SN2 displacement of the tosylate by a hydride ion.
Unraveling the Mechanism of Halogen Substitution Reactions
The bromine atom at the C2 position of the thiazole ring is a prime site for nucleophilic substitution. The mechanism of this substitution can proceed through several pathways, largely dictated by the nature of the nucleophile and the reaction conditions.
A common mechanism for halogen substitution on aromatic rings is the nucleophilic aromatic substitution (SNAr) pathway. byjus.comwikipedia.org This mechanism is favored when the aromatic ring is activated by electron-withdrawing groups. The thiazole ring itself is electron-deficient, which can facilitate this type of reaction. The SNAr mechanism involves a two-step process:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion.
The rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is influenced by the ability of the ring to delocalize the negative charge.
Alternatively, under certain conditions, particularly with strong, non-nucleophilic bases, a benzyne-type mechanism (elimination-addition) could be considered, although this is less common for five-membered heterocycles like thiazole.
Mechanistic Insights into Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.menobelprize.org The 2-bromo position of this compound is well-suited for such transformations. The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the 2-bromothiazole (B21250) derivative with an organoboron compound. wikipedia.org The catalytic cycle typically involves:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the thiazole to form a Pd(II) complex.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond. wikipedia.org
Heck-Mizoroki Reaction: This reaction involves the coupling of the 2-bromothiazole with an alkene. wikipedia.orglibretexts.org The mechanism shares the initial oxidative addition step with the Suzuki coupling. This is followed by:
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the coupled alkene product and a palladium-hydride species.
Regeneration of the Catalyst: The palladium-hydride species eliminates HBr in the presence of a base to regenerate the Pd(0) catalyst. youtube.com
Kinetic and Thermodynamic Studies of Reactions
For SNAr reactions , the rate is typically second order, depending on the concentrations of both the thiazole substrate and the nucleophile. sciepub.com The activation energy is influenced by the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate. A more stable intermediate, resulting from effective charge delocalization, will lead to a lower activation energy and a faster reaction.
In palladium-catalyzed coupling reactions , the kinetics can be complex, with the rate-limiting step often being the oxidative addition or, in some cases, the transmetalation. The nature of the ligands on the palladium catalyst plays a crucial role in influencing the rates of the individual steps in the catalytic cycle.
Below is a hypothetical data table illustrating the kind of kinetic data that would be determined for a Suzuki coupling reaction of this compound with phenylboronic acid.
| Entry | [this compound] (M) | [Phenylboronic Acid] (M) | [Pd Catalyst] (mol%) | Base | Temperature (°C) | Initial Rate (M/s) |
|---|---|---|---|---|---|---|
| 1 | 0.1 | 0.15 | 2 | K2CO3 | 80 | 1.2 x 10-5 |
| 2 | 0.2 | 0.15 | 2 | K2CO3 | 80 | 2.4 x 10-5 |
| 3 | 0.1 | 0.30 | 2 | K2CO3 | 80 | 1.2 x 10-5 |
| 4 | 0.1 | 0.15 | 4 | K2CO3 | 80 | 2.4 x 10-5 |
| 5 | 0.1 | 0.15 | 2 | Cs2CO3 | 80 | 1.8 x 10-5 |
| 6 | 0.1 | 0.15 | 2 | K2CO3 | 100 | 4.8 x 10-5 |
Thermodynamically, most of the synthetic transformations discussed are generally exothermic, leading to the formation of more stable products. For instance, the formation of a strong C-C bond in coupling reactions at the expense of a weaker C-Br bond contributes to a favorable enthalpy change.
Intermediates and Transition States in Thiazole Chemistry
The transient species formed during the reactions of this compound are key to understanding the mechanistic pathways.
In SNAr reactions , the crucial intermediate is the Meisenheimer complex . This is a non-aromatic, anionic σ-complex where the negative charge is delocalized over the thiazole ring. The stability of this intermediate is paramount to the facility of the reaction.
In palladium-catalyzed coupling reactions , the key intermediates are organopalladium species . These include the initial oxidative addition product, a square planar Pd(II) complex, and the subsequent transmetalated intermediate. The geometry and electronic properties of these intermediates, which are influenced by the ligands on the palladium, dictate the course and efficiency of the reaction.
The transition states in these reactions represent the highest energy points along the reaction coordinate. For example, in an SN2-type reduction, the transition state would involve a pentacoordinate carbon atom. In SNAr reactions, the transition state for the formation of the Meisenheimer complex involves the partial formation of the new C-nucleophile bond and significant charge development. In palladium-catalyzed reactions, the transition states for oxidative addition, transmetalation, and reductive elimination are complex structures involving the palladium center, its ligands, and the organic substrates. Computational chemistry is a powerful tool for modeling the structures and energies of these fleeting species. nih.govnih.gov
A summary of the key transient species in the discussed reactions is presented in the table below.
| Reaction Type | Key Intermediate(s) | Key Transition State Feature(s) |
|---|---|---|
| SNAr Substitution | Meisenheimer Complex (anionic σ-complex) | Partial bond formation between nucleophile and C2; charge delocalization. |
| Suzuki Coupling | Pd(II) oxidative addition complex; Pd(II) transmetalated complex | Three-centered for transmetalation; concerted bond formation/cleavage for reductive elimination. |
| Heck Coupling | Pd(II) oxidative addition complex; π-complex with alkene; alkylpalladium(II) species | Syn-periplanar arrangement for β-hydride elimination. |
Q & A
Q. What synthetic routes are recommended for 1-(2-Bromothiazol-4-yl)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing precursors in ethanol with catalysts like KOH, as demonstrated in analogous thiazole syntheses. Reaction progress is monitored via TLC, followed by acidification and crystallization. Optimization can employ Response Surface Methodology (RSM) to refine parameters such as temperature, solvent ratios, and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) identifies proton environments and bromothiazole substitution patterns. IR spectroscopy confirms hydroxyl and C-Br stretches, while mass spectrometry (HRMS) validates molecular weight. PubChem entries for structurally related bromothiazoles provide reference spectra for comparative analysis .
Q. How is X-ray crystallography applied to determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data are processed using SHELX software (e.g., SHELXL for refinement). Challenges include obtaining high-quality crystals via slow evaporation and addressing disorder in the bromothiazole or ethanol moieties. SHELX’s robustness in handling small-molecule data ensures precise bond-length and angle measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from solvent interactions (e.g., ethanol’s metabolic interference) or assay variability. Systematic approaches include:
Q. What experimental designs are suitable for studying the metabolic fate of this compound in biological systems?
- Methodological Answer : Track acetaldehyde derivatives (a common ethanol metabolite) using LC-MS/MS in hepatic microsomal assays. Control for interspecies variability (e.g., murine vs. human CYP450 isoforms) and employ isotopic labeling (e.g., ¹⁴C-ethanol moiety) to trace metabolic pathways. Reference ethanol metabolism studies for methodological parallels .
Q. How can crystallization challenges for this compound be addressed to improve diffraction quality?
- Methodological Answer : Optimize solvent systems (e.g., ethanol/water mixtures) and employ seeding techniques. Use SHELXD for phase problem resolution in cases of twinning or low symmetry. High-resolution data collection (e.g., synchrotron sources) mitigates thermal motion artifacts in the bromothiazole ring .
Q. What strategies enhance the stability of this compound during storage and handling?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use DSC/TGA to identify decomposition thresholds. Stabilize via lyophilization (for solid forms) or inert-atmosphere storage in amber vials to prevent photodegradation of the bromothiazole group .
Data Analysis & Reporting
Q. How should researchers document and share structural data for this compound to ensure reproducibility?
- Methodological Answer : Deposit raw crystallographic data (e.g., .cif files) in public repositories like the Cambridge Structural Database. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by annotating synthesis protocols and spectroscopic validation steps. Reference SHELX refinement parameters explicitly .
Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate with ANOVA for inter-group variability and bootstrap resampling to assess confidence intervals. Transparently report outliers and exclusion criteria to avoid bias .
Tables for Methodological Reference
Q. Table 1. Key Parameters for Synthetic Optimization via RSM
| Factor | Range Tested | Optimal Value | Reference |
|---|---|---|---|
| Reaction Temperature | 60–100°C | 85°C | |
| Ethanol Volume | 10–30 mL | 20 mL | |
| Catalyst (KOH) | 0.1–0.5 g | 0.3 g |
Q. Table 2. Common Artifacts in Biological Assays and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
